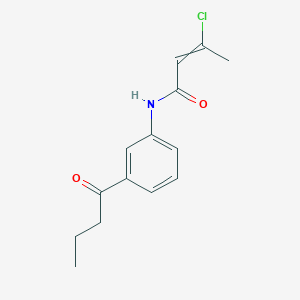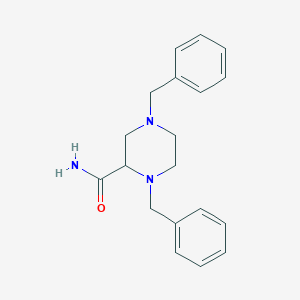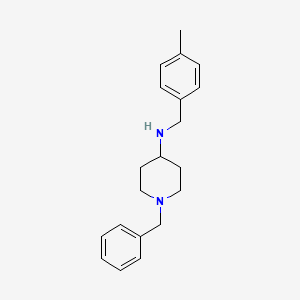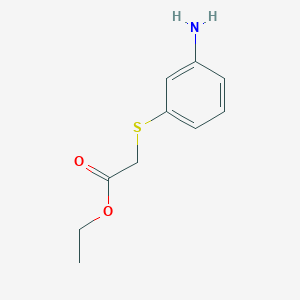
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidin-4-ylsulfanyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The chlorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively.
Introduction of the Piperidin-4-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidin-4-ylsulfanyl.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine: Unique due to its specific substituents and potential biological activities.
4-Chloro-5-methyl-6-(piperidin-4-ylthio)-pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
4-Chloro-5-methyl-6-(piperidin-4-ylamino)-pyrimidine: Contains an amino group instead of a sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14ClN3S |
|---|---|
Peso molecular |
243.76 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-6-piperidin-4-ylsulfanylpyrimidine |
InChI |
InChI=1S/C10H14ClN3S/c1-7-9(11)13-6-14-10(7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3 |
Clave InChI |
TTWGIYDLYOJTFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1Cl)SC2CCNCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)













